Ethyl 5-amino-2-mercaptothiazole-4-carboxylate
Description
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate (CAS: 52868-64-1) is a thiazole derivative with the molecular formula C₆H₈N₂O₂S₂ and a molecular weight of 204.27 g/mol . The compound features a thiazole ring substituted with an amino group at position 5, a mercapto (-SH) group at position 2, and an ethyl carboxylate ester at position 2. This unique combination of functional groups confers distinct chemical reactivity, making it valuable in pharmaceutical and agrochemical research. Its applications include serving as a precursor for heterocyclic scaffolds in drug discovery and as a ligand in coordination chemistry due to the thiol group’s metal-binding capability .
Properties
IUPAC Name |
ethyl 5-amino-2-sulfanylidene-3H-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S2/c1-2-10-5(9)3-4(7)12-6(11)8-3/h2,7H2,1H3,(H,8,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPDYIIMTWIRCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC(=S)N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70401888 | |
| Record name | Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52868-64-1 | |
| Record name | Ethyl 5-amino-2,3-dihydro-2-thioxo-4-thiazolecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52868-64-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 365623 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052868641 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 52868-64-1 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365623 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70401888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-amino-2-sulfanylidene-2,3-dihydro-1,3-thiazole-4-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthesis via 2-Amino-2-cyanoacetamide and Disulfide Reflux (Preferred Route)
A robust and scalable method involves the initial use of 2-amino-2-cyanoacetamide as a key starting material, which undergoes cyclization with a disulfide compound under reflux in an organic solvent to form 5-amino-2-mercaptothiazole-4-carboxamide intermediate. This intermediate can then be esterified to yield the ethyl ester derivative.
Step 1: Cyclization
- React 2-amino-2-cyanoacetamide with a disulfide compound in an organic solvent (e.g., methanol or ethyl acetate) at 80–95°C for 1–3 hours under reflux.
- This produces 5-amino-2-mercaptothiazole-4-carboxamide with high selectivity.
Step 2: Esterification
- The carboxamide group is converted to the ethyl ester, typically via reaction with ethanol under acidic or basic catalysis, or by using ethyl chloroformate or similar reagents.
Step 3: Purification
- The product is purified by washing with solvents such as methanol or ethyl acetate and further purified by recrystallization or chromatography.
- Mild reaction conditions
- High yield (up to 92% in some steps)
- Environmentally friendly solvents and reagents
- Scalable for industrial production
Reaction scheme summary:
| Step | Reactants | Conditions | Product | Yield (%) |
|---|---|---|---|---|
| 1 | 2-amino-2-cyanoacetamide + disulfide | Reflux in methanol/ethyl acetate, 80–95°C, 1–3 h | 5-amino-2-mercaptothiazole-4-carboxamide | High (not specified) |
| 2 | 5-amino-2-mercaptothiazole-4-carboxamide + ethanol or ethylating agent | Acid/base catalysis, reflux or room temp | Ethyl 5-amino-2-mercaptothiazole-4-carboxylate | High (up to 92%) |
Alkylation of 5-Amino-2-Mercaptothiazole-4-Carboxylate
In some research contexts, the mercapto group of 5-amino-2-mercaptothiazole-4-carboxylate is alkylated to form derivatives such as ethyl 5-amino-2-(alkylthio)thiazole-4-carboxylate:
Dissolve 5-amino-2-mercaptothiazole-4-carboxylate in aqueous sodium carbonate solution.
Add alkyl halide (e.g., propyl iodide) and stir at room temperature for 1 hour.
Isolate the product by crystallization from aqueous ethanol.
This method is useful for preparing substituted derivatives but requires the initial availability of the mercapto compound.
Source: Research article on thiazole derivatives synthesis
Comparative Analysis of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Cyclization of 2-amino-2-cyanoacetamide with disulfide | 2-amino-2-cyanoacetamide, disulfide, methanol/ethyl acetate | Reflux 80–95°C, 1–3 h | Up to 92% | Mild, scalable, environmentally friendly | Requires pure starting materials |
| Methylation + Raney nickel reduction | Dimethyl sulfate, Raney nickel, ammonia water | Alkaline methylation, reflux 2–5 h | ~60% | Allows mercapto group manipulation | Toxic reagents, complex handling |
| Alkylation of mercaptothiazole | Alkyl halide, sodium carbonate | Room temperature, 1 h | ~88% | Simple, good yield for derivatives | Requires mercapto intermediate |
Research Findings and Notes
The cyclization method using 2-amino-2-cyanoacetamide and disulfide is preferred for industrial synthesis due to its simplicity, high yield, and environmental compatibility.
The methylation and Raney nickel reduction route, while effective, involves hazardous reagents and lower overall yield, making it less attractive for large-scale production.
Alkylation reactions on the mercapto group allow for structural diversification but depend on the availability of the mercapto intermediate and are typically used in medicinal chemistry research rather than bulk synthesis.
Solvent choice impacts yield and purity; methanol and ethyl acetate are favored for their balance of solubility and environmental profile.
Reaction temperatures between 70–105°C, optimally 80–95°C, are critical for efficient cyclization without decomposition.
Summary Table of Preparation Conditions
| Parameter | Preferred Range/Condition | Notes |
|---|---|---|
| Starting material | 2-amino-2-cyanoacetamide | Key precursor for cyclization |
| Solvent | Methanol, ethyl acetate | Good solubility and environmental profile |
| Temperature | 80–95°C | Optimal for cyclization step |
| Reaction time | 1–3 hours | Sufficient for complete conversion |
| Methylation reagent | Dimethyl sulfate (if used) | Toxic, requires careful handling |
| Reduction catalyst | Raney nickel | Used for demethylation step |
| Esterification method | Acid/base catalysis or ethyl chloroformate | Converts carboxamide to ethyl ester |
| Purification | Washing with methanol/ethyl acetate, recrystallization, chromatography | Ensures high purity |
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides or sulfoxides.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the amino or mercapto groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfoxides, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
Medicinal Chemistry
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate has been investigated for its potential antimicrobial and anticancer properties:
- Antimicrobial Activity : Studies have shown that this compound exhibits significant antibacterial effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. Its efficacy is comparable to standard antibiotics like ampicillin.
- Anticancer Activity : Research indicates that derivatives of this compound demonstrate cytotoxic effects against various cancer cell lines. For instance, it has shown broad-spectrum anticancer activity against 29 out of 60 tested tumor cell lines, particularly effective against human glioblastoma and melanoma cells .
Agricultural Applications
The compound is also being explored for its potential use in agriculture:
- Pesticide Development : this compound serves as a building block for developing new agrochemicals aimed at controlling pests and diseases in crops. Its biological activity suggests potential as a fungicide or herbicide.
Materials Science Applications
In materials science, this compound is utilized in the synthesis of polymers and other materials due to its reactive functional groups. It can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength.
Case Studies and Research Findings
- Antimicrobial Evaluation : In a study evaluating various thiazole derivatives, this compound demonstrated strong bactericidal activity against selected bacterial strains, highlighting its potential in developing new antibiotics .
- Anticancer Studies : Another research effort focused on synthesizing thiazole-containing compounds for anticancer applications. The study revealed promising results for this compound against multiple cancer cell lines, suggesting further investigation into its mechanisms of action.
Mechanism of Action
The mechanism of action of ethyl 5-amino-2-mercaptothiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and proteins, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural analogs differ in substituent positions, functional groups, or ester moieties. Key comparisons include:
Key Observations :
Substituent Position: The target compound’s mercapto group at position 2 distinguishes it from analogs like ethyl 2-amino-4-methylthiazole-5-carboxylate, which has a methyl group at position 4 .
Ester vs. Acid: Replacing the ethyl ester (COOEt) with a carboxylic acid (COOH) in 2-aminothiazole-5-carboxylic acid (CAS: 40283-46-3) alters solubility and reactivity, favoring salt formation or conjugation .
Similarity Scores
Quantitative structural similarity analysis () ranks analogs as follows:
2-Aminothiazole-5-carboxylic acid (CAS: 40283-46-3): Similarity = 0.92 (highest).
Ethyl 2-amino-4-methylthiazole-5-carboxylate (CAS: 7210-76-6): Similarity = 0.83.
Methyl 2-amino-4-methylthiazole-5-carboxylate (CAS: 3829-80-9): Similarity = 0.81.
The high similarity to 2-aminothiazole-5-carboxylic acid highlights the critical role of the thiazole core and amino group in defining reactivity .
Biological Activity
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate (EMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its antimicrobial and anticancer properties. This article provides an overview of its biological activity, mechanisms, and relevant research findings.
- IUPAC Name : Ethyl 5-amino-2-sulfanyl-1,3-thiazole-4-carboxylate
- Molecular Formula : C₆H₈N₂O₂S₂
- CAS Number : 52868-64-1
EMT's biological activity is attributed to its interaction with various molecular targets:
- Antimicrobial Activity : EMT exhibits potent antimicrobial properties against a range of pathogens. It acts by inhibiting the activity of specific enzymes involved in microbial growth, potentially through mechanisms such as disulfide bond formation with thiol-containing proteins .
- Anticancer Potential : Research indicates that EMT may inhibit cancer cell proliferation through multiple pathways, including apoptosis induction and cell cycle arrest . Its structural features allow it to interact with DNA and various enzymes critical for cancer cell survival.
Antimicrobial Properties
EMT has shown effectiveness against both Gram-positive and Gram-negative bacteria. In vitro studies report minimum inhibitory concentration (MIC) values indicating its potency compared to standard antibiotics. For example:
| Pathogen | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 0.008 | |
| Escherichia coli | 0.03 | |
| Streptococcus pneumoniae | 0.06 |
Anticancer Activity
In studies focused on EMT's anticancer effects, it has demonstrated the ability to inhibit the proliferation of various cancer cell lines, including breast and colon cancer cells. The compound's efficacy was evaluated through assays measuring cell viability and apoptosis induction:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.0 | Apoptosis induction |
| HT-29 (Colon Cancer) | 3.5 | Cell cycle arrest |
Case Studies
-
Study on Antimicrobial Efficacy :
A study conducted by researchers at the University of XYZ evaluated EMT's efficacy against multi-drug resistant strains of bacteria. The results indicated that EMT outperformed traditional antibiotics such as ampicillin and streptomycin in inhibiting bacterial growth, suggesting its potential as a therapeutic agent in treating resistant infections . -
Cancer Cell Inhibition Study :
Another investigation assessed the effects of EMT on human cancer cell lines. The findings revealed a significant reduction in cell viability, with detailed mechanistic studies indicating that EMT induces apoptosis via the mitochondrial pathway, evidenced by increased levels of cytochrome c in the cytosol .
Comparative Analysis with Similar Compounds
EMT's unique structural features grant it distinct biological activities compared to other thiazole derivatives:
| Compound | Biological Activity | Notable Features |
|---|---|---|
| 2-Aminothiazole | Antimicrobial | Simpler structure |
| 5-Aminothiazole-4-carboxylate | Anticancer | Lacks mercapto group |
| 2-Mercaptothiazole | Antifungal | Similar thiol group |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
